REACTION_CXSMILES
|
[Br:1]Br.[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12]>CO>[Br:1][CH2:12][C:11]([C:5]1[CH:6]=[CH:7][C:8]([Cl:10])=[CH:9][C:4]=1[Cl:3])=[O:13]
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Name
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|
Quantity
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43.4 g
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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50.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)C(C)=O
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Name
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|
Quantity
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100 g
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After the addition
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Type
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CUSTOM
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Details
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the methanol was evaporated off from the reaction solution under reduced pressure
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Type
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CONCENTRATION
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Details
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The resultant concentrate
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Type
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DISSOLUTION
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Details
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was dissolved in 120 g of toluene
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Type
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WASH
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Details
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was then washed with water (100 ml×3 times)
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Type
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DISTILLATION
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Details
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Thereafter, the toluene was distilled off under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
BrCC(=O)C1=C(C=C(C=C1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.254 mol | |
AMOUNT: MASS | 68 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |